molecular formula C26H30N6O2 B2379221 8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 359901-65-8

8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2379221
CAS No.: 359901-65-8
M. Wt: 458.566
InChI Key: CNMOVBIQWZLUQY-UHFFFAOYSA-N
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Description

8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with a theophylline core structure. Key structural features include:

  • Position 7: A 3-methylbenzyl group, which enhances lipophilicity and may influence receptor binding .
  • Position 8: A 4-benzylpiperazinyl substituent, contributing to interactions with enzymes or receptors through hydrogen bonding and steric effects .
  • Positions 1 and 3: Methyl groups, common in theophylline analogs to modulate pharmacokinetic properties .

Alkylation at position 7 using 3-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Introduction of the 4-benzylpiperazinyl group at position 8 via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O2/c1-19-8-7-11-21(16-19)18-32-22-23(28(2)26(34)29(3)24(22)33)27-25(32)31-14-12-30(13-15-31)17-20-9-5-4-6-10-20/h4-11,16H,12-15,17-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMOVBIQWZLUQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5)N(C(=O)N(C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative notable for its complex structure and potential biological activities. It features a purine core with various substituents that may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C28H36N6O2C_{28}H_{36}N_{6}O_{2} with a molecular weight of 488.6 g/mol. The compound's structure includes:

  • Purine Core : A bicyclic structure that is fundamental to many biological processes.
  • Benzylpiperazine Moiety : Known for its interactions with various neurotransmitter receptors.

Research indicates that compounds with similar structures exhibit significant biological activities through various mechanisms:

  • Receptor Modulation : The benzylpiperazine moiety can interact with serotonin and dopamine receptors, potentially influencing mood and behavior.
  • Enzyme Inhibition : Some studies suggest that related compounds can inhibit enzymes such as acetylcholinesterase, impacting neurotransmitter levels and signaling pathways .
  • Antitumor Activity : Similar purine derivatives have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Pharmacological Studies

A review of relevant literature reveals several studies exploring the pharmacological effects of this compound:

  • In Vitro Studies : These studies demonstrate that the compound can inhibit specific cellular pathways associated with inflammation and cancer progression.
    Study ReferenceBiological ActivityFindings
    Enzyme InhibitionSignificant inhibition of acetylcholinesterase activity was observed.
    Antitumor EffectsInduced apoptosis in cancer cell lines through mitochondrial pathways.
    Receptor InteractionDemonstrated binding affinity to serotonin receptors.

Case Study 1: Antitumor Activity

In a controlled study involving human cancer cell lines, the compound exhibited a dose-dependent inhibition of cell viability. The mechanism was linked to the induction of apoptosis via caspase activation pathways.

Case Study 2: Neuropharmacological Effects

A study investigated the effects of the compound on neurotransmitter levels in animal models. Results indicated an increase in serotonin levels, suggesting potential applications in treating mood disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related purine derivatives with modifications at positions 7 and 8, which critically influence bioactivity and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position 7) Substituent (Position 8) Molecular Weight Key Bioactivity/Notes Reference
Target Compound 3-Methylbenzyl 4-Benzylpiperazin-1-yl ~509.6 g/mol Hypothesized ALDH inhibition (based on analogs)
1,3,7-Trimethyl-8-(4-propargylpiperazin-1-yl) Methyl 4-Propargylpiperazin-1-yl 316 g/mol Moderate anticancer activity (no IC₅₀ reported)
NCT-501 Isopentyl 4-(Cyclopropanecarbonyl)piperazin-1-yl 416.5 g/mol ALDH1A1 inhibitor (IC₅₀ = 1.5 nM)
7-Benzyl-8-(4-methylpiperazinylmethyl) Benzyl (4-Methylpiperazinyl)methyl ~437.5 g/mol Unreported bioactivity
8-Benzylamino-7-(3-methylbenzyl) 3-Methylbenzyl Benzylamino 389.45 g/mol Potential kinase inhibition (structural motif)
8-(4-Ethylpiperazinylmethyl)-7-(3-phenylpropyl) 3-Phenylpropyl 4-Ethylpiperazinylmethyl ~493.6 g/mol Increased lipophilicity (logP ~2.8)

Key Observations:

Compounds with longer chains (e.g., 3-phenylpropyl) exhibit higher logP values, which may improve tissue penetration but reduce aqueous solubility .

Position 8 Modifications: The 4-benzylpiperazinyl group in the target compound offers a rigid aromatic moiety for π-π stacking, contrasting with propargyl (electron-deficient) or cyclopropanecarbonyl (electron-withdrawing) groups in analogs .

Synthesis and Yield :

  • Propargyl-substituted analogs achieve moderate yields (65%), while cyclopropanecarbonyl derivatives require multi-step synthesis with lower yields (45%) .

Bioactivity Trends: ALDH inhibition correlates with electron-withdrawing groups at position 8 (e.g., NCT-501’s cyclopropanecarbonyl) .

Notes

  • Synthetic Challenges : Introducing the 4-benzylpiperazinyl group requires careful control of reaction conditions (e.g., anhydrous DMF, excess base) to avoid byproducts .
  • SAR Insights : Smaller substituents at position 7 and electron-deficient groups at position 8 enhance enzymatic inhibition, while bulkier groups favor membrane interaction .
  • Future Directions : Structural optimization should explore hybrid analogs (e.g., combining 3-methylbenzyl with cyclopropanecarbonylpiperazinyl) to balance potency and pharmacokinetics .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the purine core. Critical steps include:

  • Substitution reactions at positions 7 and 8 of the purine scaffold using benzylpiperazine and methylbenzyl groups under reflux conditions in ethanol or DMSO .
  • Optimization of reaction conditions : Temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) to minimize side products .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Q. How is the compound characterized structurally?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm, methylbenzyl aromatic protons at δ 6.8–7.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 488.6 (calculated) .
  • X-ray crystallography (if available): Resolves stereochemistry and confirms spatial arrangement of substituents .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Moderately soluble in DMSO (>10 mM) and ethanol (<5 mM); insoluble in aqueous buffers without co-solvents .
  • Stability : Degrades by <5% in DMSO at 4°C over 30 days but decomposes rapidly in basic conditions (pH >9) .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl vs. methylbenzyl groups) influence biological activity?

Comparative studies of analogs reveal:

  • Benzylpiperazine vs. ethylpiperazine : Benzyl groups enhance binding affinity to adenosine receptors (Ki = 15 nM vs. 25 nM for ethyl derivatives) .
  • 3-Methylbenzyl vs. 4-methylbenzyl : The 3-methyl isomer shows higher selectivity for PDE4 inhibition (IC50 = 0.8 µM vs. 1.2 µM for 4-methyl) due to steric effects .

Q. Example Structure-Activity Relationship (SAR) Table

Substituent at Position 7Substituent at Position 8Target Activity (IC50)
3-Methylbenzyl4-BenzylpiperazinePDE4: 0.8 µM
4-Methylbenzyl4-BenzylpiperazinePDE4: 1.2 µM
3-Methylbenzyl4-EthylpiperazinePDE4: 2.5 µM
Data adapted from

Q. What experimental strategies resolve contradictions in reported biological data (e.g., antitumor vs. antiviral activity)?

  • Target profiling : Use kinase/GPCR panels to identify off-target effects. For example, conflicting reports on antiviral activity may arise from inadvertent inhibition of host kinases .
  • Cell line specificity : Test across diverse models (e.g., HeLa vs. HepG2) to assess tissue-dependent responses .
  • Mechanistic studies : siRNA knockdown of suspected targets (e.g., viral polymerases) to validate direct vs. indirect effects .

Q. How is the compound’s mechanism of action elucidated in neurological models?

  • Receptor binding assays : Radioligand displacement (e.g., 3^3H-adenosine) confirms affinity for A2A_{2A} receptors (Ki = 18 nM) .
  • In vivo electrophysiology : Patch-clamp recordings in rodent hippocampal neurons show modulation of GABAergic transmission at 10 µM .
  • Metabolite profiling : LC-MS/MS detects purine metabolites (e.g., xanthine) in cerebrospinal fluid after administration, suggesting enzymatic degradation pathways .

Q. What computational methods predict pharmacokinetic properties (e.g., blood-brain barrier permeability)?

  • Molecular dynamics simulations : Predict logP (3.2) and polar surface area (85 Ų), indicating moderate BBB penetration .
  • ADMET modeling : SwissADME predicts CYP3A4-mediated metabolism (t1/2_{1/2} = 4.2 hours) and moderate hepatotoxicity risk (Prob >0.6) .

Methodological Challenges and Solutions

Q. How are reaction yields improved for large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours with 85% yield .
  • Catalyst optimization : Use of Pd(OAc)2_2/Xantphos for Buchwald-Hartwig aminations (yield: 78% vs. 50% without catalyst) .

Q. What assays differentiate between covalent and non-covalent target engagement?

  • CETSA (Cellular Thermal Shift Assay) : Detect target stabilization upon compound binding (e.g., PDE4B melting shift ΔTm = 4°C) .
  • Mass spectrometry : Identify covalent adducts (e.g., +488 Da shift on target proteins) .

Key Data Contradictions and Interpretations

  • Antitumor activity in vitro vs. in vivo : Poor solubility may limit bioavailability in animal models, necessitating formulation with cyclodextrin .
  • Species-specific toxicity : Rodent LD50 = 120 mg/kg vs. zebrafish LD50 = 25 mg/kg, highlighting metabolic differences .

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